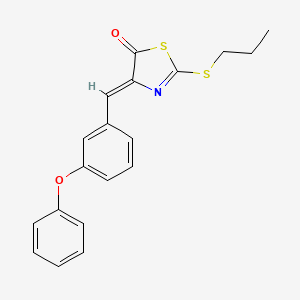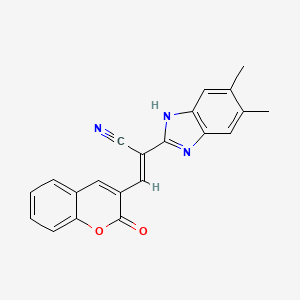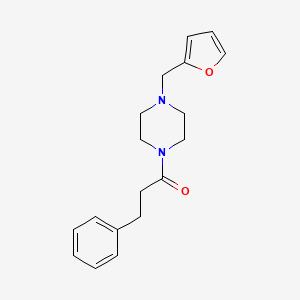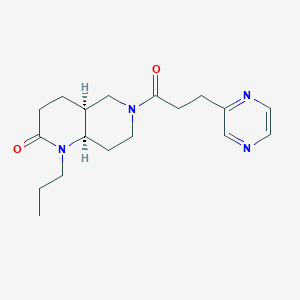
4-(3-phenoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, commonly known as PBTA, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. PBTA is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
作用机制
The mechanism of action of PBTA is not fully understood. However, studies have shown that PBTA may exert its effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). PBTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PBTA has been shown to exhibit various biochemical and physiological effects. PBTA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PBTA has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). PBTA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
PBTA has several advantages for lab experiments. PBTA is relatively easy to synthesize and purify, making it readily available for research purposes. PBTA is also stable under various experimental conditions. However, PBTA has some limitations. PBTA has low water solubility, which may limit its use in aqueous solutions. PBTA also has low bioavailability, which may limit its use in vivo.
未来方向
There are several future directions for PBTA research. PBTA may be further studied for its potential use as a therapeutic agent for various diseases such as cancer and inflammation. PBTA may also be further studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. The development of PBTA derivatives with improved solubility and bioavailability may also be explored. Finally, the mechanism of action of PBTA may be further elucidated to better understand its effects on various biological pathways.
合成方法
PBTA can be synthesized through a multi-step process that involves the reaction of 3-phenoxybenzaldehyde with propylthiol to form 4-(3-phenoxybenzylthio)benzaldehyde. This intermediate is then reacted with 2-aminothiophenol to form PBTA. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
PBTA has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. PBTA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. PBTA has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
属性
IUPAC Name |
(4Z)-4-[(3-phenoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-2-11-23-19-20-17(18(21)24-19)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUJOPAKDYVMS-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-phenoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)

![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)


![N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5490557.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)

![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)